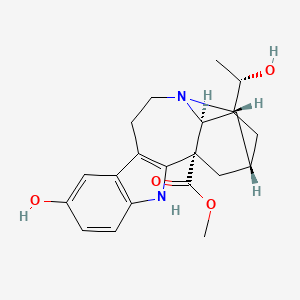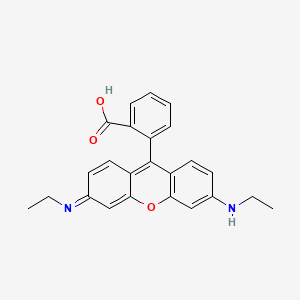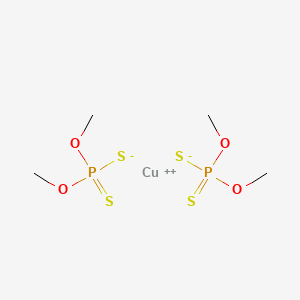
Bis(dimethyl dithiophosphato)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dimethyl dithiophosphato)copper is a coordination compound that features copper(I) ions coordinated with dimethyl dithiophosphate ligands. This compound is part of a broader class of thiophosphorus compounds, which are known for their applications in various industrial and scientific fields, particularly in flotation processes for metal ores .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(dimethyl dithiophosphato)copper typically involves the reaction of copper(I) salts with dimethyl dithiophosphate ligands. A common method includes dissolving copper(I) chloride in an appropriate solvent, followed by the addition of dimethyl dithiophosphate under controlled conditions. The reaction mixture is then stirred and heated to facilitate the formation of the desired complex .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, filtration, and recrystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(dimethyl dithiophosphato)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced back to copper(I) under specific conditions.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of different coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of other thiophosphates or phosphines.
Major Products:
Oxidation: Copper(II) dimethyl dithiophosphate.
Reduction: Copper(I) dimethyl dithiophosphate.
Substitution: Various copper(I) or copper(II) complexes with different ligands.
Scientific Research Applications
Bis(dimethyl dithiophosphato)copper has several applications in scientific research:
Chemistry: Used as a reagent in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used in the flotation processes for the beneficiation of metal ores, particularly in the extraction of copper, gold, and other precious metals
Mechanism of Action
The mechanism by which bis(dimethyl dithiophosphato)copper exerts its effects involves the coordination of the copper(I) ion with the sulfur atoms of the dimethyl dithiophosphate ligands. This coordination enhances the compound’s stability and reactivity. The molecular targets and pathways involved include interactions with metal surfaces and biological molecules, leading to various chemical and biological effects .
Comparison with Similar Compounds
- Bis(diethyl dithiophosphato)copper
- Bis(diphenyl dithiophosphato)copper
- Copper(II) acetylacetonate
- Copper(II) bis(3,5-heptanedionato)
Comparison: Bis(dimethyl dithiophosphato)copper is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to bis(diethyl dithiophosphato)copper and bis(diphenyl dithiophosphato)copper, the dimethyl variant offers different solubility and reactivity profiles. Additionally, compared to copper(II) acetylacetonate and copper(II) bis(3,5-heptanedionato), this compound exhibits unique coordination chemistry and applications in flotation processes .
Properties
CAS No. |
28867-26-7 |
|---|---|
Molecular Formula |
C4H12CuO4P2S4 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
copper;dimethoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C2H7O2PS2.Cu/c2*1-3-5(6,7)4-2;/h2*1-2H3,(H,6,7);/q;;+2/p-2 |
InChI Key |
VGLRSDJWIRZUJJ-UHFFFAOYSA-L |
Canonical SMILES |
COP(=S)(OC)[S-].COP(=S)(OC)[S-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



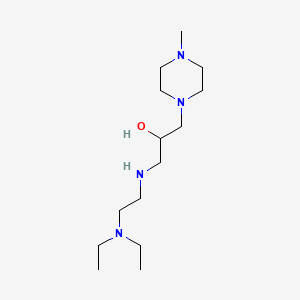
![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)
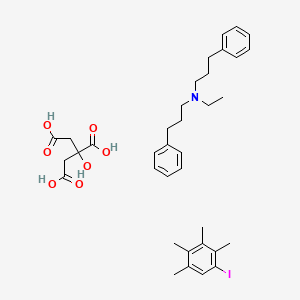
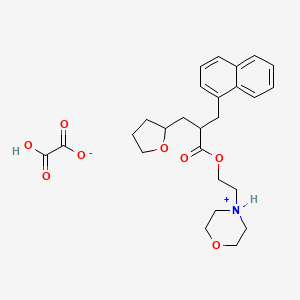
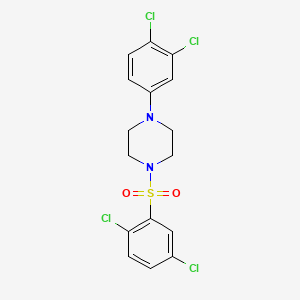

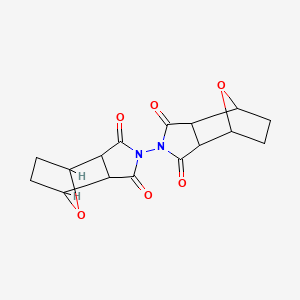
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate](/img/structure/B12807438.png)
